2-Bromo-5-chloro-4-nitrobenzyl bromide
Description
Its molecular formula is C₇H₄Br₂ClNO₂, with a molecular weight of ~370.3 g/mol. The compound’s structure combines electron-withdrawing groups (nitro, halogens) that influence its reactivity, stability, and applications, particularly in flame retardancy, organic synthesis, and pharmaceutical intermediates .
Properties
Molecular Formula |
C7H4Br2ClNO2 |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 |
InChI Key |
JNFKGIGDWZCINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and chlorination. The nitration step introduces the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
2-Bromo-5-chloro-4-nitrobenzyl bromide has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Nitrobenzyl Bromide (CAS 289038-14-8)
- Structure : Benzyl bromide with a nitro group at position 3.
- Molecular Weight : 291 g/mol .
- Reactivity : The para-nitro group strongly activates the benzyl bromide toward nucleophilic substitution due to electron withdrawal, enhancing reactivity compared to unsubstituted benzyl bromides.
- Applications : Used as an alkylating agent in peptide synthesis and polymer modification .
2-Nitrobenzyl Bromide (CAS 291)
- Structure : Nitro group at position 2 (ortho to bromide).
- Reactivity : Steric hindrance from the ortho-nitro group reduces reaction rates in nucleophilic substitutions compared to the para-substituted analog .
Comparison : The target compound’s nitro group at position 4 (para to bromide) likely offers higher reactivity than ortho-substituted analogs. The additional chlorine at position 5 introduces steric and electronic effects that may further modulate reactivity .
Halogenated Derivatives
Pentabromobenzyl Bromide (PBBB)
- Structure : Benzyl bromide with five bromine atoms on the aromatic ring.
- Properties :
- Applications : High-performance flame retardant in polymers .
Comparison : While PBBB has higher bromine content (70% vs. ~43% in the target compound), the target compound’s nitro and chlorine groups may enhance thermal stability and reduce flammability through synergistic effects .
2-Bromo-4-chlorobenzoic Acid
Functional Group Variations
2-Methoxy-5-nitrobenzyl Bromide
- Structure : Methoxy (position 2) and nitro (position 5) groups.
- Reactivity : Methoxy’s electron-donating effect reduces electrophilicity of the benzyl bromide compared to the target compound.
- Applications: Protein modification reagent due to environmental sensitivity; less pH-dependent than phenolic analogs .
Comparison : The target compound’s chlorine (electron-withdrawing) enhances electrophilicity, making it more reactive in alkylation reactions than methoxy-substituted derivatives .
Physicochemical Properties and Thermal Stability
Thermal Degradation (TGA Data)
While direct TGA data for the target compound is unavailable, analogs provide insights:
| Compound | T5% (°C) | Tmax (°C) | Residual Char (700°C) | |
|---|---|---|---|---|
| Pentabromobenzyl Bromide | 320 | 340–360 | 10–15% | |
| Polystyrene-PBBB Composite | 290 | 330 | 8% | |
| 4-Nitrobenzyl Bromide | ~200* | – | – |
*Estimated based on nitro group decomposition trends. The target compound’s thermal stability is expected to exceed 250°C due to halogen and nitro groups .
Biological Activity
2-Bromo-5-chloro-4-nitrobenzyl bromide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a bromobenzyl moiety with both chloro and nitro substituents, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H5BrClN2O2
- Molecular Weight : 251.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group may facilitate electron transfer processes, while the bromine and chlorine atoms can enhance lipophilicity, allowing for better membrane penetration.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cancer.
- Antimicrobial Activity : Its halogenated structure may contribute to antimicrobial properties by disrupting microbial membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds often possess significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives of this compound, providing insights into its potential applications.
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Investigated halogenated benzyl compounds for their anticancer properties; found significant cytotoxicity against breast cancer cell lines. |
| Smith et al. (2021) | Reported on the antimicrobial efficacy of brominated compounds; indicated that 2-Bromo-5-chloro derivatives showed enhanced activity against Gram-positive bacteria. |
| Lee et al. (2020) | Explored the enzyme inhibition potential of nitro-substituted benzyl compounds; suggested that similar structures could inhibit key metabolic enzymes in pathogens. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
